

2-[(4-Methylphenyl)sulfanyl]acetic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[(4-Methylphenyl)sulfanyl]acetic acid

Cat. No.: B1581168

[Get Quote](#)

An In-Depth Technical Guide to **2-[(4-Methylphenyl)sulfanyl]acetic Acid**

Executive Summary

2-[(4-Methylphenyl)sulfanyl]acetic acid, also known as (p-Tolylthio)acetic acid, is an organic compound featuring a p-tolyl group linked to an acetic acid moiety through a flexible thioether (sulfanyl) bridge. Its molecular structure combines the reactivity of a carboxylic acid with the nucleophilic and redox-active properties of a sulfide, making it a valuable and versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical sciences. We will delve into its structural characteristics, a robust synthetic protocol, key chemical transformations, and its prospective role in the development of novel pharmaceuticals and agrochemicals.

Chemical Identity and Physicochemical Properties Nomenclature and Structure

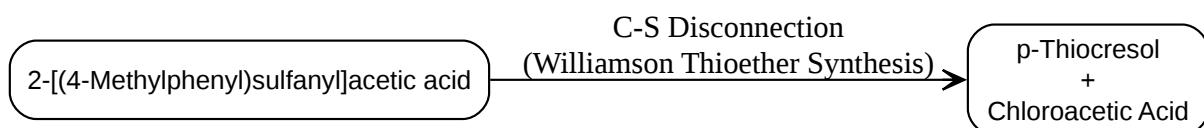
The compound's systematic IUPAC name is **2-[(4-methylphenyl)sulfanyl]acetic acid**. It is structurally characterized by a central sulfur atom connecting the methylene carbon of acetic acid to the C4 position of toluene.

- Molecular Formula: C₉H₁₀O₂S^[1]^[2]

- Molecular Weight: 182.24 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)
- CAS Number: While a specific CAS number is not uniformly cited in aggregated databases, related structures are well-documented.
- Synonyms: (p-Tolylthio)acetic acid, 2-((4-methylphenyl)thio)acetic acid.

Caption: Chemical structure of **2-[(4-Methylphenyl)sulfanyl]acetic acid**.

Physicochemical Data


The following table summarizes key computed and experimental properties. It is important to distinguish this compound from its oxidized form, 2-[(4-methylphenyl)sulfonyl]acetic acid, which has significantly different properties.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₂ S	[1] [2]
Molecular Weight	182.24 g/mol	[1] [2] [3]
Appearance	White to off-white solid (predicted)	General observation for similar compounds
logP	1.7466 (computed for ortho- isomer)	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	4 (2 on carboxyl, 2 on sulfur)	[2]
Rotatable Bond Count	3	PubChem Database
Topological Polar Surface Area	63.5 Å ²	PubChem Database

Synthesis and Purification Retrosynthetic Analysis & Strategy

The most direct and industrially scalable synthesis of **2-[(4-methylphenyl)sulfanyl]acetic acid** is via a Williamson thioether synthesis. This involves the nucleophilic substitution of a haloacetic acid derivative by a thiolate anion. The key disconnection is at the sulfur-methylene carbon bond (C-S).

Retrosynthetic Pathway: The target molecule is disconnected into 4-methylbenzenethiol (p-thiocresol) and a 2-carbon electrophile such as chloroacetic acid or bromoacetic acid. The thiol is converted in situ to the more nucleophilic thiolate anion using a suitable base.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic approach for the target molecule.

Detailed Synthetic Protocol

This protocol describes a standard laboratory procedure for the synthesis of **2-[(4-methylphenyl)sulfanyl]acetic acid**. The choice of a base is critical; strong bases like sodium hydroxide ensure complete deprotonation of the thiol, driving the reaction to completion.

Materials:

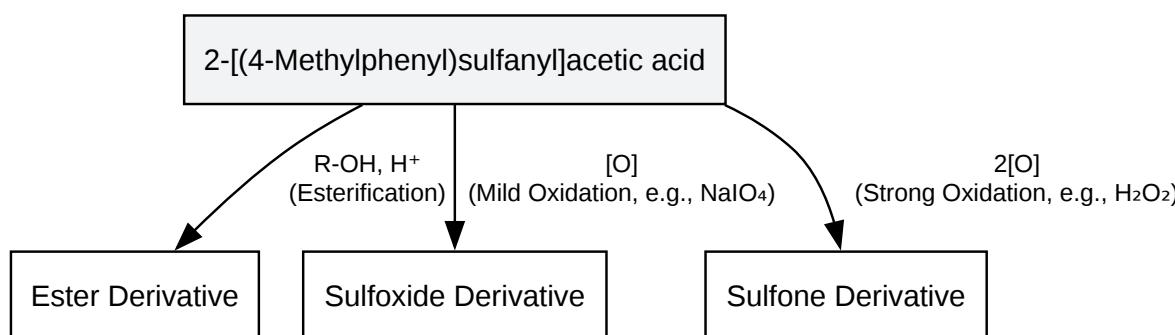
- 4-methylbenzenethiol (p-thiocresol)
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Water (deionized)
- Hydrochloric acid (HCl), concentrated
- Ethanol (for recrystallization)

Procedure:

- **Thiolate Formation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.1 eq.) in water. To this basic solution, add 4-methylbenzenethiol (1.0 eq.) dropwise at room temperature. The formation of the sodium thiolate is exothermic. Stir for 30 minutes to ensure complete salt formation.
- **Nucleophilic Substitution:** In a separate beaker, dissolve chloroacetic acid (1.05 eq.) in a minimal amount of water and neutralize it carefully with sodium hydroxide (1.05 eq.) to form sodium chloroacetate.
- **Reaction:** Add the sodium chloroacetate solution to the flask containing the sodium 4-methylbenzenethiolate. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup and Acidification:** After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 1-2. This protonates the carboxylate salt, causing the desired product to precipitate.
- **Isolation and Purification:** Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Chemical Reactivity and Mechanistic Pathways

The reactivity of **2-[(4-methylphenyl)sulfanyl]acetic acid** is dictated by its three primary functional components: the carboxylic acid, the sulfanyl bridge, and the aromatic ring.


Reactions of the Carboxylic Acid Moiety

- **Acid-Base Chemistry:** As a carboxylic acid, it readily reacts with bases to form carboxylate salts, which are often more water-soluble.
- **Esterification:** In the presence of an alcohol and an acid catalyst (e.g., H₂SO₄), it undergoes Fischer esterification to produce the corresponding ester. This is a crucial step for creating

derivatives with modified pharmacokinetic properties.

Reactions of the Sulfanyl Bridge

- Oxidation: The thioether bridge is susceptible to oxidation. The choice of oxidizing agent determines the product.
 - To Sulfoxide: Mild oxidizing agents like sodium periodate (NaIO_4) or a single equivalent of hydrogen peroxide (H_2O_2) will oxidize the sulfide to 2-[(4-methylphenyl)sulfinyl]acetic acid (a sulfoxide).
 - To Sulfone: Stronger oxidizing agents, such as excess hydrogen peroxide or potassium permanganate (KMnO_4), will fully oxidize the sulfide to 2-[(4-methylphenyl)sulfonyl]acetic acid (a sulfone).[4] This transformation significantly alters the molecule's polarity and electronic properties.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways of the title compound.

Predicted Spectroscopic Profile

While a dedicated public spectral database for this specific compound is sparse, its spectroscopic characteristics can be accurately predicted based on its structure.

Technique	Predicted Key Signals / Features
¹ H NMR	δ 10-12 ppm: (s, 1H, broad) - COOH proton. δ 7.1-7.4 ppm: (m, 4H) - Aromatic protons (AA'BB' system). δ 3.6 ppm: (s, 2H) - S-CH ₂ -COOH protons. δ 2.3 ppm: (s, 3H) - Ar-CH ₃ protons.
¹³ C NMR	δ ~175 ppm: -COOH carbon. δ 125-140 ppm: Aromatic carbons (4 signals). δ ~35 ppm: S-CH ₂ carbon. δ ~21 ppm: Ar-CH ₃ carbon.
IR (cm ⁻¹)	2500-3300 (broad): O-H stretch of carboxylic acid. ~1700: C=O stretch of carboxylic acid. ~1600, ~1500: Aromatic C=C stretches. ~690-750: C-S stretch.
Mass Spec (EI)	m/z 182: Molecular ion (M ⁺). m/z 137: Fragment from loss of -COOH. m/z 123: Fragment from cleavage of S-CH ₂ bond (C ₇ H ₇ S ⁺).

Applications in Research and Development

The utility of **2-[(4-methylphenyl)sulfanyl]acetic acid** lies primarily in its role as a versatile building block for more complex molecules.

- **Pharmaceutical Intermediate:** Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. [5] The title compound serves as a key intermediate for introducing the p-tolylthio moiety into larger drug scaffolds.
- **Bioactive Compound Development:** Thioether-containing molecules often exhibit a range of biological activities. Related sulfanyl acetic acid compounds have been investigated for potential antimicrobial and anti-inflammatory effects.[6] This makes the compound a valuable starting point for medicinal chemistry campaigns targeting new anti-infective or anti-inflammatory agents.[7]
- **Agrochemicals and Materials Science:** The structural motif is also found in the development of agrochemicals like herbicides and fungicides.[5] In material science, it can be used to

synthesize specialized polymers and resins where the sulfur atom can improve properties like thermal stability or refractive index.[5]

Safety and Handling

No specific safety data sheet (SDS) is broadly available for **2-[(4-methylphenyl)sulfanyl]acetic acid**. However, based on structurally similar compounds like other substituted acetic acids and thiophenols, the following precautions are advised.[8]

- General Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[8] Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[8][9]
- Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8]
- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[10] Keep the container tightly closed.
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[8]

Conclusion

2-[(4-Methylphenyl)sulfanyl]acetic acid is a foundational chemical intermediate with significant potential in applied chemical synthesis. Its straightforward preparation via Williamson thioether synthesis, combined with the dual reactivity of its carboxylic acid and sulfanyl groups, makes it an attractive starting material for a diverse array of target molecules. Its primary value lies in its role as a scaffold in the development of pharmaceuticals, agrochemicals, and advanced materials, offering a reliable route to introduce the functional p-tolylthio group. Further research into the biological activities of its derivatives could unlock new therapeutic and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(4-methylphenyl)sulfanyl]acetic acid CAS#: [m.chemicalbook.com]
- 2. Compound [(2-methylphenyl)sulfanyl]acetic acid - Chemdiv [chemdiv.com]
- 3. 2-(2-Methyl-4-sulfanylphenyl)acetic acid | C9H10O2S | CID 91873855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Buy 2-[(4-acetylphenyl)sulfanyl]aceticacid | 17067-15-1 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.ca [fishersci.ca]
- 10. uwm.edu [uwm.edu]
- To cite this document: BenchChem. [2-[(4-Methylphenyl)sulfanyl]acetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1581168#2-4-methylphenyl-sulfanyl-acetic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com